molecular formula C8H13FN3O12P3S B136840 [(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid CAS No. 145819-92-7

[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

Cat. No.: B136840
CAS No.: 145819-92-7
M. Wt: 487.19 g/mol
InChI Key: HMDQWIZLWLZUAZ-IUYQGCFVSA-N
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Description

Emtricitabine 5’-triphosphate is the active triphosphate form of emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is a cytidine analogue used primarily in the treatment and prophylaxis of HIV-1 infection. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emtricitabine is synthesized through a multi-step process involving the conversion of cytidine to its fluorinated analogue. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of emtricitabine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Emtricitabine 5’-triphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Emtricitabine 5’-triphosphate has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of nucleoside analogues and their interactions with enzymes.

    Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.

    Medicine: Integral in the development of antiretroviral drugs for the treatment of HIV-1 infection.

    Industry: Used in the production of pharmaceutical formulations for HIV treatment.

Mechanism of Action

Emtricitabine 5’-triphosphate exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It competes with the natural substrate, deoxycytidine 5’-triphosphate, for incorporation into the viral DNA chain. Once incorporated, it causes chain termination, effectively halting viral replication. This mechanism involves the binding of emtricitabine 5’-triphosphate to the active site of the reverse transcriptase enzyme, preventing the addition of further nucleotides .

Comparison with Similar Compounds

Uniqueness: Emtricitabine 5’-triphosphate is unique due to its fluorine substitution, which enhances its binding affinity to the reverse transcriptase enzyme and increases its potency. Additionally, its long intracellular half-life allows for once-daily dosing, improving patient adherence to treatment .

Properties

CAS No.

145819-92-7

Molecular Formula

C8H13FN3O12P3S

Molecular Weight

487.19 g/mol

IUPAC Name

[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C8H13FN3O12P3S/c9-5-6(10)11-8(14)12(7(5)13)3-2-28-4(22-3)1-25(15,16)23-27(20,21)24-26(17,18)19/h3-4H,1-2,10H2,(H,11,14)(H,15,16)(H,20,21)(H2,17,18,19)/t3-,4+/m0/s1

InChI Key

HMDQWIZLWLZUAZ-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F

SMILES

C1C(OC(S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F

Canonical SMILES

C1C(OC(S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F

Synonyms

Triphosphoric acid, P-[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] ester, (2R-cis)-_x000D_ 1,3-Oxathiolane, triphosphoric acid deriv._x000D_ Emtricitabine 5'-triphosphate_x000D_ Emtricitabine triphosphate

Origin of Product

United States

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